molecular formula C8H14F3NO2 B8147981 tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate

tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate

Cat. No.: B8147981
M. Wt: 213.20 g/mol
InChI Key: TWAWKELJYPDHJO-YFKPBYRVSA-N
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Description

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is a compound characterized by its unique chemical structure and properties. The compound is derived from amino acids and incorporates a trifluoromethyl group, which imparts distinct properties compared to its non-fluorinated counterparts. The presence of the trifluoromethyl group is significant in various fields, including medicinal chemistry and organic synthesis, due to its effects on the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate can be synthesized through multiple synthetic routes. One common method involves the protection of an amino acid followed by the introduction of the trifluoromethyl group. This typically involves:

  • Protection of the amino group: : Utilizing tert-butyl dicarbonate to form the tert-butyl carbamate.

  • Introduction of the trifluoromethyl group: : Using a reagent like methyltrifluoromethanesulfonate under specific conditions to attach the trifluoromethyl group to the carbon skeleton.

  • Deprotection and purification: : Removing the protective groups under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound requires scalable and cost-effective methods. The process typically involves automated systems for protection and deprotection steps, ensuring high yield and purity through the use of industrial-grade reagents and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate undergoes several types of reactions, including:

  • Substitution reactions: : Particularly nucleophilic substitution at the carbon adjacent to the trifluoromethyl group.

  • Oxidation and reduction: : Although less common, the compound can participate in redox reactions under specific conditions.

  • Acid-base reactions: : The amino group can act as a base, engaging in protonation and deprotonation reactions.

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydride for deprotonation, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent degradation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various derivatives with modified side chains, enhancing the compound's utility in synthetic chemistry.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and the presence of the trifluoromethyl group make it valuable in creating compounds with enhanced chemical properties.

Biology and Medicine

In biological and medicinal research, the compound is studied for its potential pharmacological activities. The trifluoromethyl group often enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficiency.

Mechanism of Action

The mechanism of action for tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate largely depends on its specific application. Generally, the compound exerts its effects through interactions at the molecular level, including binding to specific receptors or enzymes. The trifluoromethyl group enhances these interactions by altering the compound’s electronic and steric properties, potentially increasing affinity and specificity for targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-amino-4-butanoate

  • Tert-butyl (2S)-2-amino-3,3,3-trifluoropropanoate

  • Tert-butyl (2S)-2-amino-4,4-difluorobutanoate

Uniqueness

What sets tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate apart is the trifluoromethyl group. This group imparts distinct electronic properties and increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated or partially fluorinated analogs, making it particularly valuable in various applications.

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Properties

IUPAC Name

tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWKELJYPDHJO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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